molecular formula C42H80NO8P B1237736 1-Palmitoyl-2-linoleoylphosphatidylcholine CAS No. 6931-84-6

1-Palmitoyl-2-linoleoylphosphatidylcholine

Cat. No.: B1237736
CAS No.: 6931-84-6
M. Wt: 758.1 g/mol
InChI Key: JLPULHDHAOZNQI-AKMCNLDWSA-N
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Description

1-Palmitoyl-2-linoleoylphosphatidylcholine is a phospholipid compound that plays a crucial role in biological membranes. It is composed of a glycerol backbone esterified with palmitic acid at the first position and linoleic acid at the second position, with a phosphocholine head group. This compound is a significant component of cell membranes and is involved in various cellular processes, including membrane fluidity and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoylphosphatidylcholine can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of phospholipase A2 to hydrolyze phosphatidylcholine, followed by reacylation with palmitic acid and linoleic acid using acyltransferases. The chemical synthesis involves the esterification of glycerol with palmitic acid and linoleic acid, followed by phosphorylation with phosphocholine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes due to their specificity and efficiency. The process includes the extraction of phosphatidylcholine from natural sources such as egg yolk or soybeans, followed by enzymatic modification to achieve the desired fatty acid composition .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-linoleoylphosphatidylcholine undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Palmitoyl-2-oleoylphosphatidylcholine
  • 1-Stearoyl-2-linoleoylphosphatidylcholine
  • 1-Palmitoyl-2-arachidonoylphosphatidylcholine

Comparison: 1-Palmitoyl-2-linoleoylphosphatidylcholine is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to membranes. Compared to 1-Palmitoyl-2-oleoylphosphatidylcholine, it has a higher degree of unsaturation, leading to increased membrane fluidity. This compound also differs from 1-Stearoyl-2-linoleoylphosphatidylcholine in terms of the chain length and saturation of the fatty acids, affecting its interaction with membrane proteins and its role in signaling pathways .

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-
Source PubChem
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InChI Key

JLPULHDHAOZNQI-AKMCNLDWSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
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Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
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Molecular Formula

C42H80NO8P
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DSSTOX Substance ID

DTXSID101267331
Record name 1-Palmitoyl-2-linoleoylphosphatidylcholine
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Molecular Weight

758.1 g/mol
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Physical Description

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Liquid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline]
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Solubility

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol
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Density

1.0305 at 24 °C/4 °C
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Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

CAS No.

6931-84-6, 8002-43-5, 8030-76-0
Record name 1-Palmitoyl-2-linoleoylphosphatidylcholine
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Melting Point

236-237 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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